N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide

Description

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 4-bromobenzyl group and a 3-phenoxypyrazin-2-yl substituent. Its structure combines a piperidine core with aromatic moieties, suggesting interactions with hydrophobic binding pockets in biological targets. The bromine atom on the benzyl group likely enhances lipophilicity and influences electronic properties, which may modulate binding affinity and metabolic stability compared to analogs with other substituents .

Properties

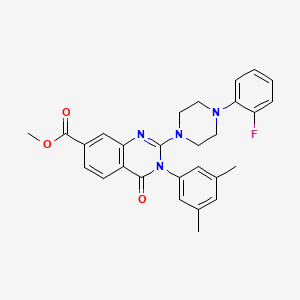

IUPAC Name |

methyl 3-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN4O3/c1-18-14-19(2)16-21(15-18)33-26(34)22-9-8-20(27(35)36-3)17-24(22)30-28(33)32-12-10-31(11-13-32)25-7-5-4-6-23(25)29/h4-9,14-17H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMXOYQKPBLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring can be functionalized to introduce the carboxamide group.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide.

Attachment of the Phenoxypyrazinyl Moiety: The phenoxypyrazinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for therapeutic applications, including as potential drugs for treating diseases.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Increases with heavier halogens (Cl < Br < I), impacting solubility and diffusion rates.

- Melting Points : Higher for bromo and iodo analogs due to increased van der Waals interactions.

- Spectral Trends : Aromatic proton signals in NMR shift slightly with halogen electronegativity, while IR spectra reflect C-H and triazole stretching modes consistently .

Key Insights :

- Fluorine vs. However, bromine’s larger size and hydrophobicity may favor interactions with deep hydrophobic pockets.

- Methoxypyridinyl Group : The polar methoxy group in the pyridine derivative could improve solubility but may reduce membrane penetration compared to the bromobenzyl group.

- Activity Prediction : While direct data for the target compound is unavailable, bromine’s balance of lipophilicity and steric effects may enhance inhibitory potency relative to fluoro or methoxy analogs. The Cheng-Prusoff equation ( ) suggests that higher lipophilicity (logP) could lower IC50 values if binding is driven by hydrophobic interactions .

Biological Activity

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22BrN3O2

- Molecular Weight : 366.27 g/mol

- CAS Number : 769944-73-2

Structural Characteristics

The compound features a piperidine ring substituted with a 4-bromobenzyl group and a phenoxypyrazine moiety, which is crucial for its biological activity. The presence of bromine enhances the lipophilicity and potentially the binding affinity to biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds structurally similar to N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide have shown moderate activity against various viruses, including HIV and HSV-1. The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperidine derivatives can exhibit significant antibacterial and antifungal activities. For example, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

The biological activity of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is believed to be mediated by its interaction with various biological targets, including:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of neurotransmitter receptors, which may lead to effects on the central nervous system.

- Ion Channels : Interaction with voltage-gated ion channels, influencing cellular excitability .

Study 1: Antiviral Screening

A study conducted on similar piperidine derivatives demonstrated their potential as antiviral agents. The benzyl derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with a cytotoxic concentration (CC50) ranging from 54 to 100 μM .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of piperidine derivatives. The results indicated that certain compounds effectively inhibited the growth of both bacteria and fungi, suggesting their potential use as therapeutic agents in treating infections .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.